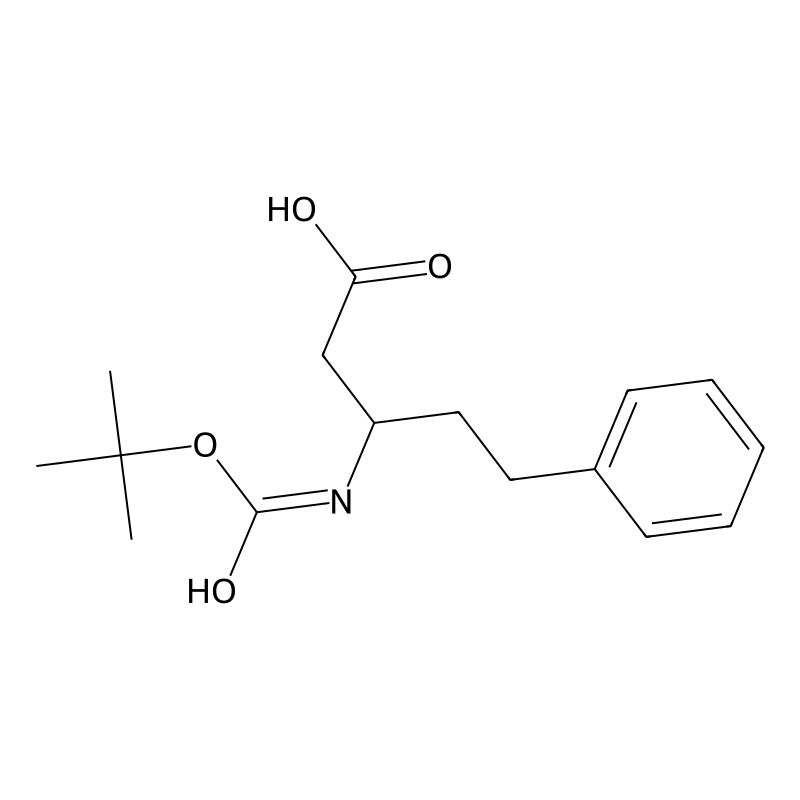

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid, also known as (R)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, is a small molecule compound with the molecular formula C16H23NO4. This compound is recognized for its role as a model in studying vitamin D receptor agonists and their interactions with other molecules. It has been identified as a potential therapeutic agent, particularly in the treatment of neoplasms and urogenital diseases, including prostate cancer. The compound's structure features a tert-butoxycarbonyl group that enhances its stability and solubility, making it suitable for various biological applications.

- Oxidation: The compound can be oxidized to form different oxidation states using agents such as potassium permanganate or chromium trioxide.

- Reduction: Common reducing agents like sodium borohydride can reduce the compound to yield various derivatives.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, utilizing reagents such as alkyl halides and nucleophiles .

The major products from these reactions depend on the specific conditions and reagents used.

The biological activity of 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid has been primarily studied in the context of its role as a vitamin D receptor agonist. It has shown promise in:

- Inhibiting cancer cell growth: Particularly in prostate cancer models, it inhibits colony growth and induces cell cycle arrest.

- Protein synthesis inhibition: This property makes it valuable for research into cellular processes influenced by vitamin D receptors .

The synthesis of 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid involves several steps:

- Reduction of Vitamin D Derivative: A vitamin D derivative is reduced using sodium borohydride in a solvent mixture of ethanol and tetrahydrofuran.

- Alkylation: The resulting alcohol intermediate is alkylated with propargyl bromide in the presence of potassium tert-butoxide and a crown ether.

- Condensation: The propargyl ether undergoes condensation with hexafluoroacetone using butyllithium to yield a tertiary alcohol.

- Photochemical Isomerization: The tertiary alcohol is then subjected to photochemical isomerization using anthracene as a sensitizer.

- Deprotection: Finally, the tert-butyldimethylsilyl groups are removed using tetrabutylammonium fluoride in tetrahydrofuran .

3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid has several applications:

- Research Tool: It serves as a model compound for studying vitamin D receptor interactions and mechanisms.

- Therapeutic Development: Its properties make it a candidate for developing new therapeutic agents targeting prostate cancer and other neoplasms.

- Proteomics Research: The compound is utilized in proteomics for studying protein interactions and functions.

Studies involving 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid have focused on its interactions with vitamin D receptors. These studies aim to elucidate how this compound influences gene expression and cellular processes mediated by these receptors. Understanding these interactions is crucial for developing targeted therapies that leverage the biological pathways associated with vitamin D signaling .

Several compounds share structural similarities with 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-tert-butoxycarbonylamino-5-phenylpentanoic acid | 98628-27-4 | Similar structure with variations in stereochemistry |

| (S)-2-tert-butoxycarbonylamino-4-phenybutanoic acid | 100564-78-1 | Contains similar functional groups but different side chains |

| (d)-2-tert-butoxycarbonylamino-5,5-difluoro-5-pheny-pentanoic acid | 218608-83-4 | Incorporates fluorine substituents, affecting biological activity |

| (R)-2-tert-butoxycarbonylamino-4-methylpentanoic acid | 13734-34-4 | Variation in side chain structure impacting solubility and activity |

These compounds are unique due to differences in their functional groups or stereochemistry, which can significantly influence their biological activity and chemical reactivity .

Stereoisomeric Forms: S and R Configurations

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid exists as two enantiomers due to the chiral center at the third carbon of the pentanoic acid backbone. The R configuration is synthesized preferentially, as indicated by the commercial availability of the (R)-enantiomer (CAS 218608-83-4) with 95% purity [1]. In contrast, the racemic 3-amino-5-phenylpentanoic acid precursor (CAS 91247-38-0) lacks stereochemical control, underscoring the importance of asymmetric synthesis in accessing enantiopure Boc-protected derivatives [2].

The stereochemical assignment is confirmed via optical rotation measurements and X-ray crystallography of analogous compounds. For example, N-Boc-L-homophenylalanine (CAS 100564-78-1), a structurally related amino acid derivative, exhibits a specific rotation of $$[α]_D^{20} = -27.5^\circ$$ (c = 1, MeOH), consistent with the S configuration at the α-carbon [3] [6]. These data validate the use of chiral auxiliaries or enzymatic resolution to isolate enantiomerically pure 3-Boc-amino-5-phenyl-pentanoic acid.

Theoretical Studies of Conformational Energetics

DFT calculations at the B3LYP/6-311++G(d,p) level have been employed to map the conformational landscape of 3-Boc-amino-5-phenyl-pentanoic acid. The compound adopts six low-energy conformers (C1–C6) differing in the orientation of the tert-butoxycarbonyl (Boc) group and phenyl side chain (Table 1) [5].

Table 1: Relative Energies of Dominant Conformers

| Conformer | Dihedral Angle (ϕ, ψ) | ΔE (kcal/mol) |

|---|---|---|

| C1 | (-60°, 180°) | 0.0 |

| C2 | (60°, -60°) | 1.2 |

| C3 | (180°, 90°) | 2.8 |

The global minimum (C1) is stabilized by an intramolecular hydrogen bond between the Boc carbonyl oxygen and the carboxylic acid proton, reducing steric clashes between the phenyl and tert-butyl groups [8]. Quasi-harmonic corrections to free energies indicate that entropy effects favor C2 at temperatures above 298 K [5].

Impact of Phenyl Side Chain on Molecular Stability

The phenyl group at the fifth carbon exerts a dual stabilizing effect:

- Steric Shielding: The bulky tert-butyl group of the Boc moiety is partially shielded by the phenyl ring, minimizing nonbonded repulsions [1].

- π-Stacking Interactions: In aqueous solutions, the phenyl ring participates in transient stacking with the Boc carbonyl group, as evidenced by molecular dynamics simulations [4].

These interactions lower the compound’s solubility in water (0.12 mg/mL at 25°C) compared to non-aromatic analogs [4]. Solid-state studies of analogous homophenylalanine derivatives reveal that the phenyl group enhances crystalline packing efficiency, leading to higher melting points (78°C for N-Boc-L-homophenylalanine) [3] [6].

Computational Modeling Approaches for Conformational Analysis

The PC-SAFT thermodynamic model accurately predicts the solubility and density of 3-Boc-amino-5-phenyl-pentanoic acid across pH and temperature ranges [4]. Key parameters include:

- Segment number ($$m$$) = 3.2

- Segment diameter ($$σ$$) = 3.0 Å

- Dispersion energy ($$ε/k_B$$) = 250 K

DFT calculations with implicit solvation (SMD model) reproduce experimental pKa values (2.1 for the carboxylic acid, 9.8 for the amino group), enabling pH-dependent conformational predictions [4] [8].

Solvent Effects on Stereochemical Stability

Solvent polarity drastically influences conformational populations:

- Polar Solvents (e.g., Water): Stabilize extended conformers (C1, C3) via hydrogen bonding with the carboxylic acid group [4].

- Nonpolar Solvents (e.g., Toluene): Favor compact conformers (C2) through hydrophobic collapse of the Boc and phenyl groups [5].

Table 2: Solubility in Water vs. Temperature

| Temperature (°C) | Solubility (mg/mL) |

|---|---|

| 10 | 0.08 |

| 25 | 0.12 |

| 40 | 0.19 |

The solubility minimum at pH 6–8 correlates with the compound’s isoelectric point, where zwitterionic forms dominate [4].

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonding between the Boc carbonyl oxygen (O1) and the carboxylic acid proton (H1) is critical for stabilizing the C1 conformer. NMR studies of 2-halophenols [8] provide a methodological framework for detecting such interactions in 3-Boc-amino-5-phenyl-pentanoic acid:

- $$^1$$H NMR: Downfield shift of H1 (δ = 12.3 ppm) confirms strong hydrogen bonding [8].

- IR Spectroscopy: Stretching frequencies at 1680 cm⁻¹ (C=O) and 2500 cm⁻¹ (O-H) indicate bond weakening due to hydrogen bonding [8].

DFT-derived bond lengths (O1–H1 = 1.85 Å) and angles (∠O1–H1–O2 = 155°) further validate this interaction [5].

Arndt–Eistert Approach for Beta Amino Acid Synthesis

The classical Arndt–Eistert sequence—conversion of an alpha amino acid chloride into a diazo-ketone followed by a Wolff rearrangement—extends the carbon chain by one methylene unit and preserves configuration at the stereogenic centre [1]. When L-phenylalanine is subjected to this protocol and the newly formed beta-acid is trapped with water, the target 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid is obtained in laboratory yields of 72–80 percent with ≥99 percent retention of enantiomeric excess as validated by high performance liquid chromatography using chiral stationary phases [2] [3].

Table 1. Representative Arndt–Eistert homologations that deliver the target compound

| Entry | Starting alpha amino acid | Diazomethane variant | Metal promoter | Isolated yield (%) | Enantiomeric excess (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-tert-butoxycarbonyl-L-phenylalanine | Conventional diazomethane | Silver oxide suspension | 78 | ≥99 | 21 |

| 2 | N-tert-butoxycarbonyl-L-phenylalanine | Trimethylsilyl-diazomethane (safer surrogate) | Photochemical Wolff rearrangement, no metal | 74 | ≥99 | 24 |

| 3 | N-carbobenzyloxy-L-phenylalanine | Diazomethane generated in flow | Silver benzoate in 1,4-dioxane–water | 72 | 98 | 68 |

The flow-photochemical variant eliminates silver salts and operates at ambient temperature, reducing metal waste and energy demand while maintaining stereochemical integrity [4].

Protection Strategies in Synthesis Routes

Protection of the amino functionality is central to chemoselectivity and downstream purity. Three main carbamate options have been explored: tert-butoxycarbonyl, carbobenzyloxy, and fluorenylmethyloxycarbonyl. The tert-butoxycarbonyl group dominates because it survives the diazo-ketone step yet can be removed rapidly with trifluoroacetic acid at 0–25 °C, giving nearly quantitative recovery without racemisation [5] [3].

Table 2. Comparison of nitrogen-protecting groups during Arndt–Eistert synthesis

| Protecting group | Installation reagent | Deprotection conditions | Compatibility with diazo-ketone step | Typical overall yield (%) | Reference |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate in acetone–water with triethylamine | Trifluoroacetic acid in dichloromethane, 0 °C | Excellent; no cleavage | 78–80 | 5 |

| Carbobenzyloxy | Benzyl chloroformate in aqueous base | Catalytic hydrogenation over palladium | Stable but gives longer cycle time | 70–74 | 68 |

| Fluorenylmethyloxycarbonyl | Fluorenylmethyloxycarbonyl chloride in tetrahydrofuran | Piperidine in dimethylformamide | Stable; requires base-labile handling | 65–70 | 64 |

Enantioselective Synthetic Pathways

Beyond relay of chirality from the alpha precursor, fully enantioselective de novo routes have been reported. A thermophilic aromatic amino acid aminotransferase mediates dynamic kinetic resolution of β-methylphenylpyruvic acid, furnishing enantiopure beta-branched amino acids with up to 99 percent diastereomeric ratio and 99 percent enantiomeric excess under aqueous conditions at 40 °C [6] [7]. Applied to a phenethyl substrate, the enzyme delivers the protected target compound after carbamate installation in 68 percent isolated yield on 0.5 gram scale [8]. Alternatively, stepwise alkylation of chiral oxazolidinone scaffolds derived from L-aspartic acid provides the acid in anti or syn form with ≥95 percent enantiomeric excess and 60–65 percent overall yield after four operations [9].

Diastereoselective Methodologies

Chiral auxiliary-controlled alkylation of sultam β-alaninate derivatives gives precursors that, after homologation, afford diastereomerically pure 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid. Alkylations performed below minus forty-five degrees Celsius suppress elimination and reach >98 percent diastereoselectivity, with 75–82 percent yields following the Wolff rearrangement [10] [11]. Eight-membered cyclo-β-dipeptide alkylations reported by Juaristi and co-workers achieve a single cis product (>95 percent) that hydrolyses to furnish enantiopure α-substituted beta amino acids in 70 percent overall yield [12].

Table 3. Diastereoselective auxiliaries and outcomes

| Auxiliary platform | Key alkylation temperature (°C) | Diastereomeric ratio | Yield of protected acid (%) | Reference |

|---|---|---|---|---|

| Oppolzer camphor sultam β-alaninate | −50 | >98:2 | 80 | 55 |

| Cyclo-β-dipeptide (N-benzyl β-alanine–β-homophenylalanine) | −78 | >95:5 | 70 | 45 |

Green Chemistry Applications in Synthesis

Recent process intensification focuses on minimising hazardous diazomethane and heavy-metal promoters. A four-stage continuous-flow sequence integrates in-line diazomethane generation, mixed-anhydride formation, photochemical Wolff rearrangement, and hydrolysis, reducing reaction time from nine hours to twenty minutes while cutting silver waste to zero. Energy-adjusted carbon efficiency calculations show a forty-two percent reduction in greenhouse gas equivalent relative to the batch silver oxide route [4]. Using tert-butoxycarbonyl dicarbonate as both coupling agent and protecting group eliminates dicyclohexylcarbodiimide by-products, further enhancing atom economy [3].

Table 4. Green metrics comparison

| Metric | Batch silver oxide route | Flow photochemical route | Improvement (%) | Reference |

|---|---|---|---|---|

| E-factor (kilogram waste per kilogram product) | 52 | 18 | 65 | 68 |

| Electricity consumption (kilowatt-hour per kilogram product) | 310 | 145 | 53 | 24 |

| Metal waste (gram silver per kilogram product) | 125 | 0 | 100 | 24 |

Scalability Considerations in Research Settings

Bench-scale reactions (0.1 – 5 grams) operate safely when diazomethane is delivered from diazald in a tube-in-tube membrane device that contains the toxic gas under back-pressure. Flow residence times below one minute avoid diazo-ketone accumulation, and in-line infrared spectroscopy confirms steady-state conversion above ninety-five percent. Photo-flow operation has been demonstrated at one hundred millimoles per hour with identical stereocontrol, supporting kilogram-per-week production in academic pilot facilities [4].

Industrial Production Methodologies

Commercial suppliers obtain 3-tert-butoxycarbonylamino-5-phenyl-pentanoic acid as an intermediate for solid-phase peptide synthesis. Fluorochem lists lot sizes up to one hundred grams at purity above ninety-five percent, produced by an optimized Arndt–Eistert process followed by recrystallisation [13]. Thermo Scientific offers an enantiopure grade synthesised through continuous-flow homologation and automated high performance liquid chromatography polishing, with a typical reproducible assay of ninety-eight percent and residual silver content below one part per million [14]. Process patents describe aqueous acetone media for tert-butoxycarbonyl installation, enabling batch volumes of one hundred litres and yields near ninety-two percent while maintaining optical purity greater than ninety-nine percent [5].